![molecular formula C22H20BrN7 B10863189 4-[7-(5-bromopyridin-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B10863189.png)
4-[7-(5-bromopyridin-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE: is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the 5-bromo-2-pyridyl group and the phenyl group. The final step involves the addition of the dimethylamine group under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE is scaled up using optimized reaction conditions and catalysts to enhance efficiency. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents such as bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE: can be compared with other similar compounds such as dichloroanilines . While dichloroanilines are primarily used in the production of dyes and herbicides, N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE is unique due to its complex structure and diverse applications in scientific research.
Conclusion
N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE: is a compound of significant interest in various fields of research due to its unique chemical structure and diverse applications
Properties
Molecular Formula |
C22H20BrN7 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
4-[10-(5-bromopyridin-2-yl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H20BrN7/c1-13-14(2)30(18-10-7-16(23)11-24-18)21-19(13)22-26-20(27-29(22)12-25-21)15-5-8-17(9-6-15)28(3)4/h5-12H,1-4H3 |
InChI Key |
WGOMAALMVAEWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)N(C)C)C5=NC=C(C=C5)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Chloropropanoyl)-4-methyl-1lambda~6~-thia-4,8-diazaspiro[4.5]decane-1,1,3-trione](/img/structure/B10863109.png)
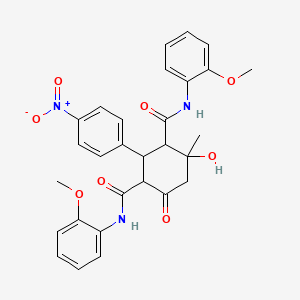
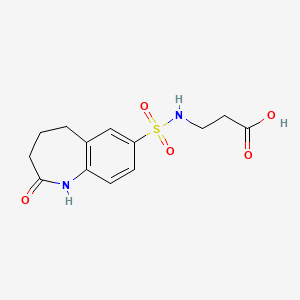
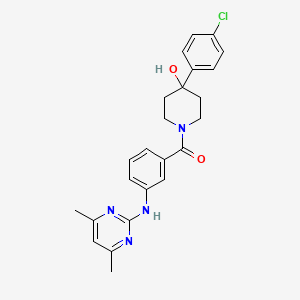
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10863139.png)
![4-methyl-1-(4-methylbenzyl)-2-phenyl-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10863142.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10863144.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863158.png)
![N-(4-{[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10863164.png)
![1-(2,4-Dimethylphenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B10863169.png)
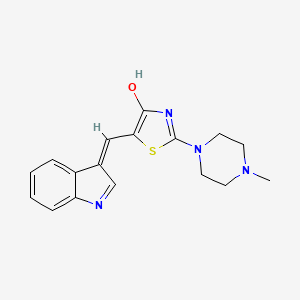
![7-benzyl-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863187.png)
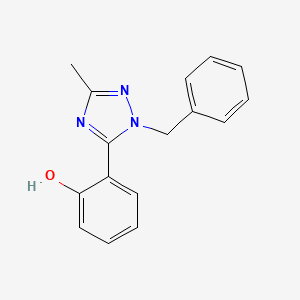
![2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methoxy]-N-phenylbenzamide](/img/structure/B10863193.png)
